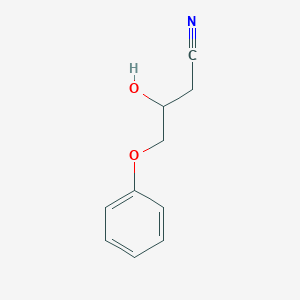

3-Hydroxy-4-phenoxybutanenitrile

Description

Properties

CAS No. |

57281-49-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-hydroxy-4-phenoxybutanenitrile |

InChI |

InChI=1S/C10H11NO2/c11-7-6-9(12)8-13-10-4-2-1-3-5-10/h1-5,9,12H,6,8H2 |

InChI Key |

KJJPPYGFSUFUAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxy-4-phenoxybutanenitrile with structurally related nitriles and ethers to highlight key differences in properties and reactivity.

4-Hydroxy-3-phenoxybutanenitrile

Structural Differences: The hydroxy and phenoxy groups are transposed (positions 3 and 4).

| Property | This compound | 4-Hydroxy-3-phenoxybutanenitrile |

|---|---|---|

| Molecular Weight (g/mol) | ~191.2 (estimated) | ~191.2 |

| Solubility | Moderate in DMF | Higher in methanol |

| Reactivity | Favors nitrile hydrolysis | Enhanced phenolic coupling |

| Applications | Polymer intermediates | Antioxidant synthesis |

The positional isomerism significantly alters electronic distribution, making 4-Hydroxy-3-phenoxybutanenitrile more reactive in phenolic coupling reactions due to proximity of the hydroxy group to the aromatic ring .

3-Hydroxy-4-methoxybutanenitrile

Structural Differences: Phenoxy group replaced by methoxy.

| Property | This compound | 3-Hydroxy-4-methoxybutanenitrile |

|---|---|---|

| Molecular Weight | ~191.2 | ~131.1 |

| Boiling Point | ~280°C (estimated) | ~210°C |

| Stability | Air-sensitive (phenoxy oxidation) | Stable under ambient conditions |

| Applications | Agrochemicals | Solvent additives |

The methoxy derivative lacks aromatic conjugation, reducing thermal stability but improving solubility in non-polar solvents.

3-Cyano-4-phenoxybutanol

Structural Differences : Nitrile retained, but hydroxy group replaced by a secondary alcohol.

| Property | This compound | 3-Cyano-4-phenoxybutanol |

|---|---|---|

| Polarity | Higher (nitrile + hydroxy) | Moderate (alcohol + nitrile) |

| Reactivity | Acid-catalyzed dehydration | Esterification |

| Toxicity | Moderate (cyanide release risk) | Lower |

The alcohol group in 3-Cyano-4-phenoxybutanol facilitates esterification, making it preferable for prodrug synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Hydroxy-4-phenoxybutanenitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or cyanation reactions. For example, phenolic ether intermediates (e.g., 4-phenoxybutanol) can undergo cyanation using potassium cyanide or trimethylsilyl cyanide under controlled pH (neutral to mildly acidic conditions). Optimization requires monitoring reaction temperature (40–60°C) and solvent polarity (e.g., acetonitrile or DMF), as excess moisture may hydrolyze the nitrile group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Nitriles like this compound require strict adherence to safety measures due to potential toxicity (e.g., H302, H315, H319 hazard codes). Use fume hoods, nitrile gloves, and eye protection. Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and neutralization with sodium bicarbonate is recommended. First-aid measures for skin contact include washing with soap and water, while inhalation exposure necessitates moving to fresh air and medical consultation .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H NMR should show signals for the phenolic proton (δ 5.2–5.5 ppm, broad), nitrile group absence (no peak, but adjacent CH protons at δ 2.5–3.0 ppm), and aromatic protons (δ 6.8–7.4 ppm).

- FT-IR : Confirm the nitrile stretch (~2240 cm) and hydroxyl group (~3400 cm).

- Mass Spectrometry : ESI-MS or GC-MS can validate the molecular ion peak (e.g., m/z 191.2 for CHNO) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. For example:

- pH Stability : Under acidic conditions (pH < 3), the nitrile group may hydrolyze to a carboxylic acid, while alkaline conditions (pH > 10) could deprotonate the hydroxyl group, altering reactivity.

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C can identify decomposition thresholds. Store the compound at –20°C in inert atmospheres to prevent oxidation .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated couplings) may arise from trace impurities (e.g., residual solvents or moisture). Employ high-purity standards (≥99% by HPLC) and control experiments with deuterated solvents (e.g., DMSO-d) to isolate solvent effects. Compare kinetic data (e.g., TOF, TON) across studies using standardized substrates like iodobenzene .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For instance, the hydroxyl group’s electron-donating effect may direct electrophilic substitution to the para position of the phenoxy ring. Validate predictions with experimental substituent effects (e.g., Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.